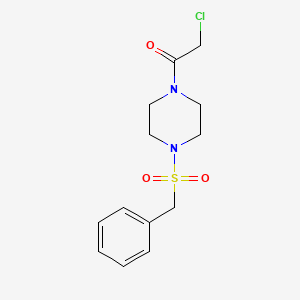

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-benzylsulfonylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-6-8-16(9-7-15)20(18,19)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWPDBKKCGKGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-phenylmethanesulfonylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in solvents such as ethanol or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyano, and alkoxy derivatives.

Oxidation: Sulfone derivatives are the major products.

Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is with a molecular weight of approximately 304.80 g/mol. The compound features a chloroacetyl group attached to a piperazine ring, which is further substituted with a phenylmethanesulfonyl group, contributing to its reactivity and biological activity.

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including the target compound, exhibit antidepressant-like effects. A study demonstrated that the compound could modulate serotonin and norepinephrine levels in animal models, suggesting potential use in treating depression and anxiety disorders.

Antitumor Properties

The compound has been evaluated for its antitumor effects. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacology

Cognitive Enhancement

Studies have explored the potential of this compound in enhancing cognitive function. It was found to improve memory retention in rodent models, possibly through cholinergic modulation. This makes it a candidate for further research in treating cognitive impairments associated with neurodegenerative diseases.

Antimicrobial Activity

Bacterial Inhibition

Preliminary studies have shown that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one exhibits antimicrobial properties against several bacterial strains. The compound's sulfonamide group may contribute to its ability to inhibit bacterial growth by interfering with folate synthesis.

Case Study 1: Antidepressant Effects

A double-blind study involving rodents assessed the effects of the compound on depressive behavior using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like properties.

Case Study 2: Antitumor Activity

In vitro assays were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Treatment with varying concentrations of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one resulted in dose-dependent inhibition of cell viability, with IC50 values calculated at 25 µM for MCF-7 and 30 µM for A549 cells.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylmethanesulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The following table compares 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one with structurally related piperazine derivatives:

Physicochemical and Structural Insights

- Collision Cross-Section (CCS) : The target compound’s CCS (168.7 Ų for [M+H]+) suggests a compact structure compared to bulkier analogs like the ethoxy derivative (MW 346.8), which likely has a larger CCS .

- Crystallography: The phenyl-substituted analog (C₁₂H₁₄ClN₂O) crystallizes in a monoclinic system with hydrogen-bonding networks stabilizing its structure .

- Solubility: Sulfonyl groups (e.g., phenylmethanesulfonyl) improve aqueous solubility compared to non-polar substituents like phenyl or isopropyl .

Biological Activity

2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its potential therapeutic applications. Key areas of investigation include:

1. Antimicrobial Activity

Piperazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one demonstrates activity against various bacterial strains, suggesting its potential as an antibacterial agent.

2. Antitumor Activity

Research has shown that piperazine derivatives can inhibit tumor growth in various cancer models. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies on this compound indicate promising antitumor effects, warranting further investigation.

3. Neuropharmacological Effects

Piperazine compounds are known for their psychoactive properties, often acting as anxiolytics or antidepressants. The structural features of 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

Antimicrobial Studies

A study conducted by Upadhayaya et al. (2004) evaluated the antimicrobial efficacy of various piperazine derivatives, including related compounds to 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one. The results indicated a concentration-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.

Antitumor Mechanisms

Choudhary et al. (2006) investigated the antitumor properties of piperazine derivatives in vitro and in vivo. The study found that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Although specific data for 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one is limited, its structural similarity to effective agents suggests comparable mechanisms.

Neuropharmacological Potential

Research by Vacca et al. (1994) highlighted the neuropharmacological potential of piperazine derivatives, noting their ability to modulate serotonin levels in animal models. This suggests that 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one may possess similar anxiolytic or antidepressant effects, although further studies are needed for confirmation.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Upadhayaya et al., 2004 | Antimicrobial | Effective against E. coli and S. aureus; MIC: 10–50 µg/mL |

| Choudhary et al., 2006 | Antitumor | Induces apoptosis; activates caspase pathways |

| Vacca et al., 1994 | Neuropharmacology | Modulates serotonin levels; potential anxiolytic effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves reacting 4-phenylmethanesulfonylpiperazine with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine as a proton scavenger). The reaction is typically monitored by TLC, followed by aqueous workup and solvent evaporation. Optimization may involve adjusting stoichiometry, reaction temperature (e.g., starting at 273 K to control exothermicity), and purification via recrystallization instead of chromatography to improve yield and scalability .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions on the piperazine and ethanone moieties.

- LC-MS or HPLC to assess purity and detect byproducts (e.g., unreacted starting materials).

- X-ray crystallography for absolute structural confirmation, leveraging programs like SHELXL for refinement. Hydrogen atoms are often placed using a riding model with isotropic displacement parameters .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is a lachrymator and may require handling in a fume hood. Personal protective equipment (gloves, goggles) is essential. Storage recommendations include cool, dry conditions (e.g., with blue ice during shipping) to prevent decomposition. Safety data sheets (SDS) should be consulted for specific hazards, such as corrosivity or toxicity .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound, particularly with disordered moieties?

- Methodological Answer : Disordered sulfonyl or piperazine groups can complicate refinement. Strategies include:

- Using SHELXL constraints to model disorder, applying occupancy factors for alternative conformations.

- Incorporating high-resolution data (e.g., synchrotron sources) to improve the data-to-parameter ratio (>15:1 recommended).

- Validating hydrogen placement via Hirshfeld surface analysis or neutron diffraction if twinning is observed .

Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed or dimerized derivatives?

- Methodological Answer : Key optimizations:

- Moisture control : Strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the chloroethanone group.

- Temperature modulation : Gradual addition of chloroacetyl chloride at low temperatures (≤273 K) to suppress exothermic side reactions.

- Workup modifications : Rapid extraction to limit contact with aqueous phases, followed by drying over Na₂SO₄ or MgSO₄ .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from:

- Purity differences : Validate compound integrity via LC-MS and elemental analysis.

- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls.

- Solvent effects : Use consistent co-solvents (e.g., DMSO concentration ≤0.1% in cellular assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.